Praeruptorin C
Description
Contextualization within Natural Product Discovery and Development
Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Praeruptorin C is a prime example of a bioactive molecule derived from a natural source, specifically the dried roots of Peucedanum praeruptorum Dunn. mdpi.comchemfaces.com This plant, also known as "Qian-hu" in traditional Chinese medicine, has a long history of use for treating ailments such as coughs and respiratory infections. researchgate.netscispace.com The investigation of such traditional remedies using modern scientific methods often leads to the isolation of specific compounds responsible for their therapeutic effects, a path that led to the discovery and subsequent study of this compound.
The broader class of compounds to which this compound belongs, the pyranocoumarins, are well-represented in the Peucedanum genus and are known for their wide range of pharmacological activities. nih.gov The study of this compound is therefore situated within the larger effort to identify and characterize novel drug leads from the vast chemical library of the natural world. This process involves the isolation, structural elucidation, and biological evaluation of these compounds, with the ultimate goal of developing new therapeutic agents. nih.govontosight.ai
Significance of this compound as a Subject of Phytochemical and Pharmacological Investigation
This compound has garnered considerable attention from researchers due to its diverse and promising pharmacological profile. ontosight.aiontosight.ai It is classified as an angular-type pyranocoumarin (B1669404) and is one of the principal bioactive components isolated from the roots of Peucedanum praeruptorum. chemfaces.comresearchgate.netontosight.ai The significance of this compound lies in its demonstrated range of biological activities, which include anti-inflammatory, antioxidant, cardiovascular protective, and potential anticancer effects. mdpi.comontosight.aiontosight.ai
The compound's ability to modulate various biological pathways makes it a valuable subject for pharmacological research. ontosight.aiontosight.ai For instance, its anti-inflammatory properties are attributed to its capacity to inhibit pro-inflammatory cytokines and enzymes. ontosight.aifrontiersin.org Furthermore, its cardiovascular effects, such as lowering blood pressure and relaxing blood vessels, have been a key area of investigation. ontosight.ainih.gov The multifaceted nature of this compound's bioactivity underscores its importance as a lead compound for the development of new drugs targeting a variety of diseases. ontosight.aiontosight.ai
Historical Overview of this compound Research Trajectories
The scientific journey of this compound began with phytochemical investigations into the constituents of Peucedanum praeruptorum. Early research in the 1970s and 1980s led to the discovery and identification of several coumarin (B35378) compounds from this plant, including this compound. mdpi.comacademicjournals.org These initial studies laid the groundwork for subsequent pharmacological explorations.
Over the years, research has expanded from simple isolation and characterization to in-depth investigations of its biological effects and mechanisms of action. A significant body of research has focused on its cardiovascular properties, with studies demonstrating its role as a calcium antagonist and its effects on blood pressure. nih.govmedchemexpress.com More recently, research has branched out to explore its potential in other therapeutic areas, including its anti-inflammatory, neuroprotective, and anticancer activities. mdpi.comfrontiersin.orgresearchgate.net This progression reflects a common trajectory in natural product research, moving from phytochemical discovery to a comprehensive understanding of a compound's pharmacological potential.
Detailed Research Findings
The following table summarizes key research findings related to the pharmacological activities of this compound.
| Research Area | Key Findings | References |
| Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines and enzymes. ontosight.aiontosight.ai Modulates signaling pathways such as nuclear factor-kappa B (NF-κB). ontosight.ai | ontosight.aiontosight.aifrontiersin.org |
| Cardiovascular | Exhibits antihypertensive effects. mdpi.comnih.gov Acts as a calcium antagonist, contributing to the relaxation of blood vessels. ontosight.aimedchemexpress.com | mdpi.comontosight.ainih.govmedchemexpress.com |
| Anticancer | Suppresses proliferation and induces apoptosis in certain cancer cell lines. mdpi.com May enhance the efficacy of existing anticancer drugs. cellphysiolbiochem.com | mdpi.comcellphysiolbiochem.com |
| Neuroprotective | Shows potential protective effects on neurons. frontiersin.org | frontiersin.org |
| Anti-osteoporosis | Suppresses osteoclast formation and bone resorption. nih.govselleckchem.com | nih.govselleckchem.com |
Structure
3D Structure
Properties
Molecular Formula |
C24H28O7 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
[8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7+ |
InChI Key |
UFUVJROSOIXJGR-VGOFMYFVSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C |
Synonyms |
2-methyl-10-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo(1,2-b:3,4-b)dipyran-9-ol ester of 2-butenolc acid praeruptorin C praeruptorine C |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies of Praeruptorin C
Botanical Sourcing and Ethnobotanical Context of Peucedanum praeruptorum Dunn
Extraction and Fractionation Protocols for Isolation from Plant Material
The initial step in obtaining Praeruptorin C involves the extraction of chemical constituents from the dried and pulverized roots of Peucedanum praeruptorum. A common method employs reflux extraction with methanol (B129727). mdpi.com The resulting crude methanol extract is then subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. mdpi.com
This fractionation process typically involves dissolving the methanol extract in water and sequentially partitioning it with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. mdpi.com This yields different fractions, including an ethyl acetate-soluble fraction, an n-butanol-soluble fraction, and a water-soluble fraction. mdpi.com this compound, being a moderately polar compound, is often concentrated in the ethyl acetate fraction.
Further separation of these fractions is necessary to isolate the pure compound. This is achieved through various chromatographic techniques. For instance, high-speed counter-current chromatography has been successfully used with a two-phase solvent system of light petroleum–ethyl acetate–methanol–water for the separation of coumarins from P. praeruptorum. abu.edu.ng
A general protocol for extraction and fractionation can be summarized as follows:
Extraction : The dried, powdered roots of P. praeruptorum are refluxed with an organic solvent like methanol. mdpi.com
Concentration : The solvent is removed under reduced pressure to yield a crude extract. mdpi.com
Fractionation : The crude extract is suspended in water and partitioned sequentially with solvents such as ethyl acetate and n-butanol. mdpi.com
Collection : Each solvent layer is collected and concentrated to yield distinct fractions for further purification. mdpi.com
Advanced Spectroscopic and Spectrometric Techniques for Structure Determination
Once a purified sample of this compound is obtained, its chemical structure is determined using a combination of advanced spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. solubilityofthings.com It provides information on the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13). libretexts.org
One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, reveal the number and types of protons and carbons in the molecule. The chemical shifts (δ) indicate the electronic environment of each nucleus, while the splitting patterns in ¹H NMR (spin-spin coupling) provide information about the connectivity of adjacent protons. libretexts.org
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. solubilityofthings.com Techniques like COSY (Correlation Spectroscopy) establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. solubilityofthings.com Other experiments like HMBC (Heteronuclear Multiple Bond Correlation) reveal long-range correlations between protons and carbons, helping to connect different fragments of the molecule. The structure of this compound has been consolidated using such NMR spectroscopic assays. researchgate.net
A representative table of NMR data for a related coumarin (B35378) is often presented in scientific literature to support structural assignments.
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. pittcon.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. researchgate.net
In the analysis of this compound, techniques like electrospray ionization (ESI) are often coupled with a mass analyzer such as a time-of-flight (TOF) or a triple quadrupole-linear ion trap. researchgate.netresearchgate.net The mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight. rsc.org
Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions. pittcon.org The fragmentation pattern provides valuable information about the structure of the molecule, as specific fragments correspond to the loss of certain functional groups or substructures. waters.com This data, in conjunction with NMR data, allows for the unambiguous elucidation of the chemical structure of this compound. researchgate.net
While NMR and MS can determine the connectivity of atoms, X-ray crystallography is the definitive method for establishing the three-dimensional arrangement of atoms in a molecule, including its absolute configuration. researchgate.netspringernature.com This technique requires a high-quality single crystal of the compound. researchgate.net
When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, a detailed electron density map of the molecule can be generated, from which the precise positions of all atoms can be determined. nih.gov
For chiral molecules like this compound, X-ray crystallography can distinguish between enantiomers through the anomalous dispersion effect. researchgate.net The determination of the absolute configuration is crucial for understanding the biological activity of the compound, as different enantiomers can have different physiological effects. researchgate.net The Flack parameter is a value calculated from the diffraction data that indicates the correctness of the assigned absolute configuration. nih.govchem-soc.si
Chromatographic Purification Strategies
Chromatography is an indispensable tool for the purification of this compound from the complex mixture of compounds present in the crude plant extract. polypeptide.com A combination of different chromatographic techniques is often employed to achieve high purity. polypeptide.comcuni.cz
Column Chromatography: This is a fundamental purification technique where the crude fraction is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds. Separation is based on the differential adsorption of the compounds to the stationary phase.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both analytical and preparative purposes. mdpi.com Reversed-phase HPLC (RP-HPLC) is commonly used for the purification of moderately polar compounds like this compound. polypeptide.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and a polar mobile phase is used.
Supercritical Fluid Chromatography (SFC): SFC is a "green" purification technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. chromatographyonline.com It is known for being faster than HPLC for some applications and reduces the use of organic solvents. chromatographyonline.com
A typical purification strategy might involve an initial separation by column chromatography followed by a final polishing step using preparative HPLC to obtain this compound with high purity. polypeptide.com The purity of the final product is often assessed by analytical HPLC.
Stereochemical Assignments and Conformational Analysis
The definitive three-dimensional structure of a natural product like this compound is established through the rigorous determination of its stereochemistry and an understanding of its preferred conformations. This process involves a combination of spectroscopic and computational techniques to assign the relative and absolute configurations of all stereogenic centers and to characterize the molecule's spatial arrangement. For this compound, an angular dihydropyranocoumarin, the key chiral centers are located at the C-3' and C-4' positions of the dihydropyran ring. dntb.gov.ua
The assignment of stereochemistry and the analysis of conformation are critical as different stereoisomers of a compound can exhibit significantly different biological activities. dntb.gov.ua Methodologies for this elucidation typically include Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect Spectroscopy (NOESY), X-ray crystallography, and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Configuration
NMR spectroscopy is a cornerstone technique for determining the relative stereochemistry of organic molecules. yale.edutecmag.com For angular pyranocoumarins such as this compound, specific signals in the ¹H and ¹³C NMR spectra are diagnostic for the cis or trans relationship of the substituents on the dihydropyran ring.
Key parameters derived from NMR spectra for stereochemical assignment include:
Coupling Constants (J-values): The magnitude of the coupling constant between the protons at C-3' and C-4' (³JH3',H4') is a reliable indicator of their dihedral angle, and thus their relative orientation. For cis-khellactone derivatives, this coupling constant is typically around 5.0 Hz. dntb.gov.ua
Chemical Shift Differences (Δδ): In ¹H NMR, the chemical shift difference between the gem-dimethyl protons at C-2' can also be indicative of the stereochemistry. For trans-khellactone (B27147) derivatives, the difference in chemical shifts (Δδ) for the 5'-CH₃ and 6'-CH₃ (equivalent to the gem-dimethyl groups at C-2' in the general dihydropyranocoumarin scaffold) is in the range of 0.08 to 0.20 ppm. dntb.gov.ua In ¹³C NMR, a significant chemical shift difference (Δδ) of 4.0 to 6.0 ppm between the signals for the gem-dimethyl carbons is characteristic of a trans configuration, whereas in cis isomers, these carbons have nearly identical chemical shifts. dntb.gov.ua
Nuclear Overhauser Effect Spectroscopy (NOESY)
NOESY is a 2D NMR experiment that is particularly powerful for determining stereochemical relationships by identifying protons that are close to each other in space, irrespective of the number of bonds separating them. creative-proteomics.comnanalysis.comlibretexts.org An NOE is observed between nuclei that are typically less than 5 Å apart. nanalysis.com
In the context of this compound, NOESY experiments would be crucial for confirming the relative configuration at C-3' and C-4'. For a cis isomer, a NOESY correlation would be expected between the proton at C-3' and the proton at C-4'. Conversely, in a trans isomer, such a correlation would be absent or very weak. Instead, correlations to other nearby protons would define the spatial arrangement. For instance, a correlation between the proton at C-3' and one of the ester substituents would help to define the orientation of these groups.
An illustrative table of expected NOESY correlations for a hypothetical cis-Praeruptorin C is presented below.
| Proton 1 | Proton 2 | Expected NOESY Correlation | Implication |
| H-3' | H-4' | Strong | Protons are on the same face of the dihydropyran ring, confirming a cis relationship. |
| H-4' | Ester Protons at C-3' | Weak/Absent | Indicates the orientation of the ester group relative to H-4'. |
| H-3' | Ester Protons at C-4' | Weak/Absent | Indicates the orientation of the ester group relative to H-3'. |
X-ray Crystallography for Absolute Configuration
While NMR techniques are excellent for determining relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. jami.re.kr This technique provides a detailed three-dimensional map of the electron density in the crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms. wikipedia.org
The determination of the absolute configuration is possible through the anomalous scattering effect, where heavy atoms in the structure scatter X-rays differently at certain wavelengths. researchgate.net Even for molecules like this compound, which are composed primarily of lighter atoms (C, H, O), modern diffractometers and computational methods can often determine the absolute configuration with high confidence. wikipedia.orgresearchgate.net The Flack parameter, derived from the X-ray diffraction data, is a key indicator of the correctness of the assigned absolute stereochemistry. wikipedia.orgjascoinc.com
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is another powerful technique used to investigate the stereochemistry of chiral molecules in solution. creative-proteomics.comwikipedia.orgscribd.com CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. For complex molecules like this compound, the experimental CD spectrum can be compared with theoretical spectra calculated for different possible stereoisomers using quantum mechanical methods, such as time-dependent density functional theory (TD-DFT). A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.
Conformational Analysis via Computational Modeling
Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to investigate the conformational landscape of a molecule. numberanalytics.comresearchgate.net These methods can calculate the energies of different possible conformations (conformers) to predict the most stable three-dimensional structure.
A typical computational conformational analysis involves these steps:
Conformational Search: A systematic or random search of the potential energy surface is performed to identify all low-energy conformers.
Geometry Optimization: The geometry of each identified conformer is optimized to find the nearest local energy minimum.
Energy Calculation: The relative energies of the optimized conformers are calculated to determine their populations at a given temperature, often expressed as a Boltzmann distribution.
For this compound, computational studies would reveal the preferred orientations of the ester side chains and the puckering of the dihydropyran ring. This information is valuable for understanding how the molecule might interact with biological targets. The results of such an analysis are often presented in a table listing the low-energy conformers and their relative energies.
Below is a hypothetical data table from a computational conformational analysis of this compound.
| Conformer | Dihedral Angle (H-3'-C-3'-C-4'-H-4') | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | 35.2° | 0.00 | 75.2 |
| 2 | -145.8° | 1.50 | 15.5 |
| 3 | 85.1° | 2.50 | 9.3 |
This combined approach of spectroscopic analysis and computational modeling provides a comprehensive and detailed picture of the stereochemistry and conformational preferences of this compound, which is fundamental to understanding its chemical properties and biological function.
Biosynthesis of Praeruptorin C in Peucedanum Praeruptorum
Identification of Precursors and Upstream Metabolic Pathways
The biosynthesis of Praeruptorin C begins with the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. frontiersin.org The foundational precursor for this pathway is the amino acid L-phenylalanine . mdpi.com
The upstream pathway proceeds through several key intermediates:
Trans-cinnamic acid : Formed from L-phenylalanine through the action of phenylalanine ammonia-lyase (PAL), the first rate-limiting enzyme in the pathway. frontiersin.orgnih.gov
p-Coumaric acid : A critical branch-point compound, synthesized from trans-cinnamic acid via hydroxylation catalyzed by cinnamic acid-4-hydroxylase (C4H). mdpi.com
Umbelliferone (B1683723) : This compound is the central precursor for the majority of furanocoumarins and dihydropyranocoumarins. mdpi.comnih.gov It is formed from p-coumaric acid through a series of reactions including the action of p-coumaroyl-CoA 2′-hydroxylase (C2′H). researchgate.net
Osthenol (B192027) : As this compound is an angular-type pyranocoumarin (B1669404), its specific pathway branches at umbelliferone. Umbelliferone undergoes prenylation at the C8 position to form osthenol, the direct precursor for angular pyranocoumarins. frontiersin.orgresearchgate.net
Lomatin (B73374) : While the precise downstream pathway from osthenol to this compound is still under investigation, it is proposed that lomatin may be a key intermediate in the biosynthesis of related praeruptorins (A, B, and E) and other dihydrofuranocoumarins. frontiersin.orgnih.govresearchgate.net
Table 1: Key Precursors in the Biosynthesis of this compound
| Precursor | Role in Pathway |
|---|---|
| L-phenylalanine | Initial starting molecule from primary metabolism. |
| Trans-cinnamic acid | First committed intermediate of the phenylpropanoid pathway. |
| p-Coumaric acid | Central branch-point intermediate. |
| Umbelliferone | Core coumarin (B35378) skeleton and precursor to furan- and pyranocoumarins. |
| Osthenol | Key precursor for angular-type pyranocoumarins. |
| Lomatin | Proposed intermediate in the formation of the dihydropyran ring structure. frontiersin.orgnih.gov |
Enzymatic Transformations and Characterization of Key Biosynthetic Enzymes (e.g., Prenyltransferase, Monooxygenase)
The conversion of upstream precursors into this compound is orchestrated by several classes of enzymes. The characterization of these enzymes is crucial for understanding the complete biosynthetic route.
Upstream Enzymes :
Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the initial and rate-limiting step, converting L-phenylalanine to trans-cinnamic acid. nih.gov Its expression is often influenced by environmental stresses. nih.gov
Cinnamic acid-4-hydroxylase (C4H) and p-Coumaroyl-CoA 2′-hydroxylase (C2′H) : These are cytochrome P450 monooxygenases that play essential roles in hydroxylating the phenylpropanoid ring, leading to the formation of umbelliferone. mdpi.comresearchgate.net The expression of PpC2'H has been found to be particularly high in the roots of P. praeruptorum. researchgate.net
4-Coumarate: CoA ligase (4CL) : This enzyme activates p-coumaric acid by ligating it to Coenzyme A, preparing it for subsequent reactions. nih.gov
Downstream Modifying Enzymes :
Prenyltransferases (PT) : These enzymes are critical for the structural diversity of coumarins. An aromatic substrate prenyltransferase catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the umbelliferone core. For angular coumarins like this compound, a specific prenyltransferase (U8DT) acts on the C8 position of umbelliferone to produce osthenol. frontiersin.orgnih.gov Further modifications by other prenyltransferases may occur.
Cytochrome P450 Monooxygenases (CYP450s) : This large family of enzymes is responsible for various oxidative modifications, such as hydroxylation and epoxidation, which are necessary to form the dihydropyran ring of praeruptorins from the prenylated intermediate osthenol. frontiersin.orgnih.gov The formation of the final this compound structure from its khellactone (B107364) core involves NADPH-dependent oxidation reactions. nih.gov
O-Acyltransferases/Acetyltransferases (OAT/AACT) : The final steps in this compound biosynthesis involve the esterification of the hydroxyl groups on the dihydropyran ring. Specific acyltransferases are required to attach the angeloyl and 3-methylbutanoyl groups to the khellactone core, leading to the final this compound molecule. The differential expression of enzymes like acetyl-CoA acetyltransferase (AACT) is known to influence the accumulation of different praeruptorins. nih.gov
Table 2: Key Enzymes and Their Functions in this compound Biosynthesis
| Enzyme Class | Specific Role | Stage in Pathway |
|---|---|---|
| Phenylalanine ammonia-lyase (PAL) | Converts L-phenylalanine to trans-cinnamic acid. | Upstream |
| Cinnamic acid-4-hydroxylase (C4H) | Hydroxylates cinnamic acid to form p-coumaric acid. | Upstream |
| p-Coumaroyl-CoA 2′-hydroxylase (C2′H) | Key for the cyclization to form the umbelliferone core. | Upstream |
| Prenyltransferase (PT) | Attaches a prenyl group to umbelliferone to form osthenol. | Downstream |
| Cytochrome P450 Monooxygenase | Catalyzes oxidative reactions to form the dihydropyran ring. | Downstream |
| O-Acyltransferase (OAT) | Catalyzes the final esterification steps to attach side chains. | Downstream |
Genetic Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the genetic level, influencing both the quantity and timing of its accumulation in P. praeruptorum.
Transcriptional Regulation : The expression of genes encoding biosynthetic enzymes is a primary control point. Studies using comparative transcriptomics have shown that the expression levels of genes like PAL, C4H, 4CL, and C2'H correlate with coumarin content. nih.govresearchgate.net
Influence of Developmental Stage : A significant factor in regulation is the plant's developmental stage, particularly bolting (the growth of a flowering stem). Research has demonstrated that after bolting, the expression of key biosynthetic genes such as PAL, C3H, COMT, and HCT is dramatically downregulated in the roots. frontiersin.orgnih.gov This leads to a corresponding decrease in the root concentrations of praeruptorins A, B, and E, a trend that likely includes this compound. frontiersin.orgnih.gov
Transcription Factors (TFs) : The coordinated expression of biosynthetic genes is controlled by various families of transcription factors, such as MYB, bHLH, and WRKY. frontiersin.org These TFs bind to promoter regions of the pathway genes to activate or repress their transcription in response to developmental cues and environmental stimuli. frontiersin.org
Transport and Accumulation : The regulation also extends to the transport of intermediates and final products. Genes encoding transporters, such as those from the ATP-binding cassette (ABC) family, are believed to be involved in the movement and sequestration of coumarins within the plant cells and tissues. frontiersin.orgresearchgate.net
Strategies for Biosynthetic Pathway Elucidation and Engineering
Understanding and manipulating the biosynthetic pathway of this compound are key goals for ensuring a sustainable supply for research and potential applications.
Pathway Elucidation :
Transcriptomics and Genomics : High-throughput sequencing of the P. praeruptorum transcriptome (RNA-Seq) and genome provides a powerful tool for identifying candidate genes involved in the pathway. frontiersin.orgresearchgate.net By comparing gene expression profiles in different tissues (root, stem, leaf) or under different conditions (e.g., before and after bolting), researchers can pinpoint genes that correlate with high levels of coumarin production. frontiersin.org
Functional Characterization : Once candidate genes are identified, their functions are verified through heterologous expression systems, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana. nih.govnih.gov This involves inserting the plant gene into the host organism and analyzing the resulting enzymatic activity.
Metabolomics : Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify the various intermediates and final products in the plant, helping to piece together the steps of the pathway. nih.gov
Metabolic Engineering :
Heterologous Production : A primary goal of metabolic engineering is to reconstruct the entire biosynthetic pathway in a microbial host like E. coli or yeast. nih.govaesacademy.org This "cell factory" approach offers a scalable and sustainable method for producing valuable plant compounds.
Pathway Optimization : To increase the yield of the target compound, engineers employ various strategies. These include upregulating the expression of rate-limiting enzymes, down-regulating or knocking out genes of competing metabolic pathways to direct more carbon flux towards this compound, and optimizing fermentation conditions. nih.govqut.edu.au
Protein Engineering : The efficiency of key enzymes can be improved through protein engineering. Techniques like site-directed mutagenesis can be used to alter an enzyme's substrate specificity or catalytic activity to enhance the production of the desired compound. nih.gov
Chemical Synthesis and Synthetic Analog Development
Total Synthesis Strategies and Methodologies of Praeruptorin C
While specific reports detailing the total synthesis of this compound are not abundant in publicly available literature, the synthetic strategies developed for structurally related pyranocoumarins, such as Praeruptorin E, offer a blueprint for its potential synthesis. sioc-journal.cnsioc-journal.cn The synthesis of these molecules presents several challenges, including the enantioselective construction of stereocenters and the regioselective introduction of functional groups. sioc-journal.cn
The synthesis of angular pyranocoumarins often involves the construction of the dihydropyran ring onto a pre-existing coumarin (B35378) core. A potential synthetic route for this compound would likely feature several key transformations.
A critical step in the synthesis of related compounds like Praeruptorin E is the asymmetric dihydroxylation of a prenylated coumarin intermediate. researchgate.net This reaction, often employing Sharpless asymmetric dihydroxylation conditions (AD-mix), is crucial for establishing the correct stereochemistry at the C-3' and C-4' positions of the pyran ring. The choice of the chiral ligand ((DHQD)2PYR or (DHQ)2PYR) dictates the facial selectivity of the dihydroxylation, allowing for precise control over the enantiomeric outcome. sioc-journal.cn
Following dihydroxylation, selective acylation of the resulting diol at the C-3' and C-4' positions is necessary to install the angeloyl and acetyl groups characteristic of this compound. This step requires careful selection of protecting groups and acylation reagents to achieve the desired regioselectivity. Esterification methods using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst are commonly employed for this purpose. nih.gov
A retrosynthetic analysis of this compound breaks the molecule down into simpler, more readily available starting materials. This strategic disconnection process guides the design of an effective forward synthesis.
The analysis begins by disconnecting the ester linkages at the C-3' and C-4' positions, leading back to the core diol, (3'S,4'S)-3',4'-dihydroxy-3',4'-dihydroseselin, and the corresponding acylating agents (angelic acid and acetic anhydride). This core diol is a key intermediate in the synthesis.
The diol itself can be traced back to a seselin (B192379) precursor via an asymmetric dihydroxylation reaction. Seselin, the angular pyranocoumarin (B1669404) scaffold, can be formed through a Claisen rearrangement of a propargyl ether derivative of 7-hydroxy-4-methylcoumarin, followed by cyclization. This approach simplifies the complex target molecule into basic building blocks, such as 7-hydroxy-4-methylcoumarin and a prenyl equivalent, which are often commercially available or easily prepared. researchgate.net This mirrors strategies used for other complex natural products where a key cycloaddition or rearrangement reaction assembles the core structure. libretexts.orge3s-conferences.org
Semi-Synthesis and Chemo-Enzymatic Approaches to this compound Derivatives
Given the challenges of total synthesis, semi-synthetic methods starting from abundant, naturally occurring coumarins are an attractive alternative for producing derivatives. Praeruptorin A, a related compound isolated from Peucedanum praeruptorum, has been utilized as a starting material for the semi-synthesis of a variety of new analogs. nih.govresearchgate.net
In a typical semi-synthetic sequence, (+)-Praeruptorin A undergoes basic hydrolysis to yield a diol intermediate. This intermediate can then be re-acylated with various acids or acyl chlorides. nih.gov This approach allows for the systematic modification of the ester groups at the C-3' and C-4' positions, enabling the exploration of structure-activity relationships. For instance, seventeen different derivatives of (+)-Praeruptorin A with a trans-configuration at C-3' and C-4' were created using this method to evaluate their calcium antagonist activities. nih.gov
Chemo-enzymatic synthesis represents a powerful strategy that combines the efficiency of chemical reactions with the high selectivity of enzymatic transformations. tum.de Lipases, for example, can be used for selective acylation or deacylation reactions on the pyranocoumarin scaffold. frontiersin.org This approach is particularly useful for achieving stereoselectivity and regioselectivity that can be difficult to obtain through purely chemical means. While specific applications to this compound are still emerging, chemo-enzymatic methods have been successfully used to synthesize derivatives of other natural products, suggesting their potential for creating a diverse library of this compound analogs. tum.defrontiersin.org
Design and Synthesis of this compound Analogs and Hybrid Molecules
The design and synthesis of this compound analogs are largely driven by the desire to improve its natural biological activities. sci-hub.sesci-hub.se By systematically modifying its structure, researchers aim to create new molecules with enhanced therapeutic properties.
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. gardp.orgcollaborativedrug.comnih.gov For this compound and its analogs, SAR studies have revealed that the substituents on the dihydropyran ring are critical for their pharmacological effects. sci-hub.sesci-hub.se
Research has shown that the nature of the acyl groups at the C-3' and C-4' positions, as well as their stereochemistry, significantly influences activities such as anti-inflammatory, anti-hypertensive, and anti-cancer effects. nih.govmdpi.com For example, in a study comparing Praeruptorin A, B, and C, this compound showed the most significant inhibitory effect on the proliferation and metastasis of non-small cell lung cancer cells. mdpi.com This highlights the importance of the specific combination of angeloyl and acetyl groups in this compound. Semi-synthesis of Praeruptorin A derivatives showed that while some new trans-configured compounds displayed calcium antagonist activity, they were not as potent as the parent compound, indicating that the cis-configuration and the specific ester groups of the natural product are important for this particular activity. nih.gov
| Structural Feature | Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| C-3'/C-4' Stereochemistry | Conversion from cis (natural) to trans configuration | Reduced calcium antagonist activity compared to (+)-praeruptorin A. | nih.gov |
| C-3'/C-4' Acyl Groups | Presence of angeloyl (at C-3') and acetyl (at C-4') groups | Significant anti-proliferative and anti-metastatic activity in non-small cell lung cancer cells (this compound vs. A & B). | mdpi.com |
| Pyranocoumarin Core | General scaffold | Associated with a wide range of bioactivities including anti-hypertensive, anti-inflammatory, and anti-cancer effects. | sci-hub.sesci-hub.se |
| C-4 Position of Coumarin Ring | Substitution with a methyl group | Serves as a basis for creating derivatives with potent cytotoxic activity against various cancer cell lines. | researchgate.netnih.gov |
Guided by SAR, researchers undertake structural modifications to optimize the therapeutic potential of this compound. The main goals are to enhance its potency against a specific target, improve its selectivity to reduce off-target effects, and increase its bioavailability to ensure it reaches the target site in the body effectively. nih.gov
Key areas for modification include:
Acyl Groups: Replacing the angeloyl or acetyl groups with other ester functionalities can modulate the compound's lipophilicity and interaction with biological targets. This can lead to improved potency and altered metabolic stability. nih.gov
Hybrid Molecules: Another advanced strategy involves creating hybrid molecules by linking the this compound scaffold to other pharmacophores. mdpi.com For example, coumarin-chalcone hybrids have been synthesized and shown to possess potent biological activities. rsc.orgresearchgate.net This approach aims to combine the therapeutic benefits of two different classes of compounds into a single molecule, potentially leading to synergistic effects or novel mechanisms of action. benthamscience.com
These synthetic efforts are crucial for translating the promise of natural products like this compound into viable drug candidates. By overcoming synthetic challenges and rationally designing new analogs, scientists can unlock the full therapeutic potential of this pyranocoumarin. nih.govresearchgate.net
Computational Chemistry and In Silico Screening in Analog Design
Computational chemistry and in silico screening have become indispensable tools in contemporary drug discovery, offering a rapid and cost-effective means to design and evaluate new chemical entities before their actual synthesis. mdpi.commdpi.com These methods leverage computational power to model interactions between small molecules and biological targets, predict pharmacokinetic properties, and build models that correlate a compound's structure with its biological activity. openbioinformaticsjournal.comadvancedresearchpublications.com In the context of this compound, these computational approaches are instrumental in designing and prioritizing synthetic analogs with enhanced potency, selectivity, and drug-like properties. The process involves a synergistic application of techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling. mdpi.comresearchgate.net
Molecular Docking and Virtual Screening
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method calculates the binding affinity, or "docking score," which estimates the strength of the interaction. amegroups.org For this compound and its potential analogs, molecular docking simulations provide critical insights into how these compounds might interact with key biological targets.
Research has employed molecular docking to investigate the binding of this compound to various proteins. For instance, in a study analyzing the components of ErtongKe granules, this compound was docked against several core targets, including Phosphoinositide 3-kinase (PI3KCA), Epidermal Growth Factor Receptor (EGFR), and Proto-oncogene c-Src (SRC). amegroups.org The docking scores, measured in kcal/mol, indicated potential binding activity. amegroups.org Similarly, studies on diabetic encephalopathy used molecular docking to suggest that this compound affects the PI3K/AKT/GSK3β signaling pathway, a finding later confirmed by in vivo and in vitro experiments. nih.gov
These docking studies form the basis for virtual screening campaigns. europa.eu In this process, large digital libraries of chemical compounds are computationally docked against a protein target of interest. sourceforge.io Compounds that show promising docking scores and favorable interaction patterns, such as forming key hydrogen bonds or hydrophobic interactions within the binding site, are selected as "hits" for further investigation or chemical synthesis. researchgate.neteuropa.eu This allows researchers to screen millions of potential analogs of this compound virtually, prioritizing a smaller, more manageable number of candidates with a higher probability of success.
| Target Protein (PDB ID) | Compound | Docking Score (kcal/mol) |
|---|---|---|
| PIK3CA (6AUD) | Quercitrin | -8.7 |
| This compound | -8.4 | |
| Glyasperin C | -8.3 | |
| Shionoside C | -8.3 | |
| Hyperoside | -7.9 | |
| Praeruptorin A | -7.5 | |
| Glyasperin B | -7.3 | |
| Protostemonine | -6.9 | |
| EGFR (5WB7) | Praeruptorin A | -4.0 |
| This compound | -4.0 | |
| Norephedrine | -4.2 | |
| SRC (4MXY) | Hyperoside | -8.6 |
| This compound | -8.0 |
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. openbioinformaticsjournal.comresearchgate.net The fundamental principle is that variations in the structural or physicochemical properties of a molecule lead to changes in its biological activity. mdpi.com
In the design of this compound analogs, a QSAR model would be developed using a "training set" of related compounds with known biological activities against a specific target. rasayanjournal.co.in For each compound, a set of molecular descriptors is calculated, which are numerical representations of its chemical properties (e.g., molecular weight, logP, electronic properties, and 3D shape). openbioinformaticsjournal.com Statistical methods, such as multiple linear regression, are then used to build a model that predicts activity based on these descriptors. openbioinformaticsjournal.com
Once a robust QSAR model is validated, it can be used to predict the activity of new, unsynthesized this compound analogs. mdpi.com This allows medicinal chemists to prioritize which modifications to the this compound scaffold are most likely to increase potency. For example, a QSAR model might reveal that increasing the hydrophobicity in a particular region of the molecule or adding a hydrogen bond donor at a specific position is correlated with higher activity. rasayanjournal.co.in This predictive power significantly streamlines the design-synthesis-test cycle, guiding the development of more effective analogs while minimizing resource expenditure on less promising compounds. mdpi.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) can provide even deeper insights by mapping the steric and electrostatic field contributions of the molecules, offering a visual guide for structural modifications. mdpi.comrasayanjournal.co.in
Preclinical Pharmacological Activities and Molecular Mechanisms of Action of Praeruptorin C
Antineoplastic Activities and Molecular Mechanisms
Praeruptorin C exhibits a range of anticancer effects by targeting fundamental cellular processes. Its mechanisms of action include the induction of apoptosis, regulation of the cell cycle, and suppression of metastasis-related processes such as angiogenesis.
Induction of Apoptosis and Programmed Cell Death Pathways
This compound has been shown to trigger apoptosis, a form of programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells and is often dysregulated in cancer.
While direct evidence specifically detailing this compound's effect on the Bax/Bcl-2 ratio and cytochrome c release is limited, the induction of apoptosis by similar natural compounds often involves the intrinsic or mitochondrial pathway. This pathway is characterized by changes in the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of enzymes known as caspases, which are the executioners of apoptosis. The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is critical in determining a cell's fate. A high Bax/Bcl-2 ratio typically promotes apoptosis.
The role of this compound in the regulation of autophagy in cancer cells is an area that requires further investigation. Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death. Its interplay with apoptosis is complex and can be context-dependent.
Cell Cycle Arrest and Checkpoint Modulation
A key mechanism of this compound's anticancer activity is its ability to induce cell cycle arrest, effectively stopping the proliferation of cancer cells. In human non-small cell lung cancer (NSCLC) cells, this compound has been observed to cause a significant arrest in the G0/G1 phase of the cell cycle. nih.gov This halt in cell cycle progression is associated with the modulation of key regulatory proteins. Specifically, this compound treatment leads to the downregulation of Cyclin D1, a protein essential for the G1 to S phase transition, and the upregulation of p21, a cyclin-dependent kinase inhibitor that blocks cell cycle progression. nih.gov
| Protein | Effect of this compound | Function in Cell Cycle |
|---|---|---|
| Cyclin D1 | Downregulation | Promotes G1/S phase transition |
| p21 | Upregulation | Inhibits cell cycle progression |
Inhibition of Cell Proliferation and Metastasis
This compound has demonstrated the ability to significantly suppress the proliferation and metastatic potential of cancer cells. In NSCLC cell lines, it has been shown to inhibit cell proliferation, colony formation, and the processes of migration and invasion. nih.gov These effects are linked to the inactivation of the ERK/CTSD signaling pathway. mdpi.com
Anti-Invasion and Anti-Migration Properties
This compound has demonstrated significant potential in curbing the invasive and migratory capabilities of cancer cells, a critical aspect of metastasis. Research has shown that this compound can effectively suppress the movement and invasion of non-small cell lung cancer (NSCLC) cells. nih.govnih.gov This inhibitory effect is linked to its ability to downregulate the expression of Cathepsin D (CTSD). nih.govnih.gov
Cathepsins are a class of proteases that play a crucial role in the degradation of the extracellular matrix, a key step in cancer cell invasion. Studies have revealed that this compound treatment leads to a dose-dependent reduction in both the gene and protein levels of CTSD in human A549 lung cancer cells. nih.gov This suggests that this compound's anti-invasive and anti-migratory actions are, at least in part, mediated through the modulation of this specific protease.
While the direct effects of this compound on other cathepsins like Cathepsin C and Cathepsin V, or on matrix metalloproteinases (MMPs), are not as extensively detailed in the available literature, the pronounced impact on CTSD highlights a significant mechanism by which this compound may prevent cancer spread. nih.govnih.gov The table below summarizes the observed effects of this compound on key molecules involved in cell invasion and migration.
| Cell Line | Compound | Target Molecule | Observed Effect |
| A549 (NSCLC) | This compound | Cathepsin D (CTSD) | Significant reduction in gene and protein expression in a dose-dependent manner. nih.gov |
| H1299 (NSCLC) | This compound | Cell Migration & Invasion | Significant suppression. nih.gov |
Modulation of Key Signal Transduction Pathways in Oncogenesis
This compound exerts its anticancer effects by modulating several key signal transduction pathways that are fundamental to the development and progression of cancer. A significant target of this compound is the ERK1/2 signaling pathway. nih.govnih.gov Research on non-small cell lung cancer (NSCLC) cells has shown that this compound significantly suppresses the phosphorylation and activation of the ERK1/2 pathway. nih.govnih.gov This is noteworthy as the ERK1/2 pathway is often hyperactivated in cancer and plays a crucial role in promoting cell proliferation, survival, and invasion. The inhibition of this pathway by this compound is directly linked to the downregulation of Cathepsin D (CTSD), a key protease involved in cancer cell invasion. nih.govnih.gov
Furthermore, studies on related praeruptorins, such as Praeruptorin B, have shed light on the broader impact of this class of compounds on oncogenic signaling. For instance, Praeruptorin B has been shown to inhibit the migration and invasion of renal cell carcinoma (RCC) cells by suppressing the EGFR-MEK-ERK signaling pathway. nih.govsemanticscholar.org This suggests that the modulation of the MAPK/ERK pathway may be a common mechanism for praeruptorins.
While direct evidence for this compound's effect on other major cancer-related pathways like PI3K/Akt/mTOR, NF-κB, JNK, and p38 MAPK is still emerging, the established inhibition of the ERK1/2 pathway provides a solid foundation for its anticancer properties. The table below summarizes the known effects of this compound and related compounds on key signaling pathways.
| Compound | Cancer Type | Pathway | Effect | Downstream Consequences |
| This compound | Non-Small Cell Lung Cancer (NSCLC) | ERK1/2 | Suppression of phosphorylation/activation nih.govnih.gov | Downregulation of CTSD expression, suppression of cell migration and invasion nih.govnih.gov |
| Praeruptorin B | Renal Cell Carcinoma (RCC) | EGFR-MEK-ERK | Reduction in phosphorylation of EGFR, MEK, and ERK nih.govsemanticscholar.org | Downregulation of CTSC and CTSV, inhibition of migration and invasion nih.govsemanticscholar.org |
Epigenetic Modulations
The role of epigenetic modifications in cancer development and progression is a rapidly expanding field of research. These modifications, which include DNA methylation and histone alterations, can regulate gene expression without changing the underlying DNA sequence. nih.govmdpi.com Currently, there is a lack of specific research directly investigating the epigenetic modulations induced by this compound in the context of cancer.
Epigenetic drugs are being developed to target the enzymes responsible for these modifications, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), with the aim of reversing the aberrant epigenetic landscape of cancer cells. bohrium.com While the direct interaction of this compound with these epigenetic mechanisms remains to be explored, its ability to modulate key signaling pathways involved in oncogenesis, such as the ERK1/2 pathway, suggests potential downstream effects on gene expression that could be influenced by epigenetic factors. nih.govnih.gov Further investigation is required to determine if this compound has any direct or indirect role in epigenetic regulation within cancer cells.
Immunomodulatory Effects in the Tumor Microenvironment (in vitro/animal models)
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, and other stromal components that plays a critical role in tumor progression and response to therapy. accscience.com The ability to modulate the immune response within the TME is a key strategy in cancer treatment. nih.gov
Currently, there is limited direct evidence from in vitro or animal models specifically detailing the immunomodulatory effects of this compound within the tumor microenvironment. However, this compound is known to possess anti-inflammatory properties. nih.govnih.gov This anti-inflammatory activity could potentially impact the immune cell populations and cytokine profiles within the TME. Chronic inflammation is a known driver of cancer progression, and by reducing inflammation, this compound may indirectly create a less favorable environment for tumor growth.
Further research is necessary to elucidate the specific effects of this compound on immune cells such as T cells, macrophages, and natural killer cells within the context of the tumor microenvironment. Understanding these potential immunomodulatory actions will be crucial in determining the full scope of this compound's anticancer activities.
In vitro Efficacy in Various Cancer Cell Lines
This compound has demonstrated significant cytotoxic and anti-proliferative effects in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC). nih.govnih.gov In vitro studies have shown that this compound can effectively suppress the viability of human lung cancer cell lines, including A549 and H1299. nih.gov
The anticancer activity of this compound is multifaceted. It has been observed to inhibit cell proliferation and colony formation, key hallmarks of cancer cell growth. nih.govnih.gov Furthermore, this compound can induce cell cycle arrest, specifically in the G0/G1 phase, which prevents cancer cells from proceeding with division. nih.govnih.gov This cell cycle arrest is associated with the downregulation of cyclin D1, a protein that promotes cell cycle progression, and the upregulation of p21, a protein that inhibits it. nih.govnih.gov
The table below provides a summary of the in vitro efficacy of this compound in different cancer cell lines.
| Cell Line | Cancer Type | Effect of this compound | Molecular Changes |
| A549 | Non-Small Cell Lung Cancer | Suppressed cell proliferation, colony formation, migration, and invasion. nih.gov | Induced G0/G1 cell cycle arrest, downregulated cyclin D1, upregulated p21, reduced CTSD expression. nih.gov |
| H1299 | Non-Small Cell Lung Cancer | Suppressed cell proliferation, colony formation, migration, and invasion. nih.govnih.gov | Induced G0/G1 cell cycle arrest, downregulated cyclin D1, upregulated p21. nih.govnih.gov |
In vivo (Animal Model) Efficacy in Cancer Models
While extensive in vivo studies specifically on this compound are not yet widely available in the public domain, the promising in vitro results suggest its potential for efficacy in animal cancer models. The significant suppression of cell proliferation, migration, and invasion observed in non-small cell lung cancer (NSCLC) cell lines provides a strong rationale for investigating its anti-tumor effects in living organisms. nih.govnih.gov
Preclinical animal models are crucial for evaluating the therapeutic potential of novel compounds before they can be considered for human trials. mdpi.com These models, which can range from rodent models with induced tumors to more complex genetically engineered models, allow for the assessment of a compound's ability to inhibit tumor growth, reduce metastasis, and improve survival. bohrium.comcancer.gov
Given that this compound targets key oncogenic pathways like ERK1/2 and downregulates proteins involved in metastasis such as Cathepsin D, it is hypothesized that it would demonstrate significant anti-tumor activity in vivo. nih.govnih.gov Future studies using animal models of NSCLC and potentially other cancers will be essential to validate the in vitro findings and to understand the compound's pharmacokinetic and pharmacodynamic properties in a whole-organism context.
Anti-Inflammatory and Immunomodulatory Activities
This compound is recognized for its significant anti-inflammatory and immunomodulatory properties, which have been documented in various preclinical studies. nih.govnih.gov This compound, along with other praeruptorins isolated from Peucedanum praeruptorum, has been shown to modulate key inflammatory pathways. nih.gov
One of the primary mechanisms underlying the anti-inflammatory effects of praeruptorins is the inhibition of the NF-κB signaling pathway. nih.gov Praeruptorins C, D, and E have been found to inhibit the activation of NF-κB and STAT3 in LPS-stimulated murine macrophage cells. nih.gov This inhibition leads to a significant reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov The expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels is also suppressed. nih.gov
The table below summarizes the anti-inflammatory and immunomodulatory activities of this compound and related compounds.
| Compound(s) | Cell/Tissue Model | Key Pathway(s) Modulated | Effect on Inflammatory Mediators |
| This compound, D, E | LPS-stimulated RAW264.7 murine macrophage cells | Inhibition of NF-κB and STAT3 activation nih.gov | Significant inhibition of NO, IL-6, and TNF-α production; suppressed iNOS mRNA and protein expression. nih.gov |
| This compound | Animal model of neurological inflammation | Not specified | Attenuated the release of proinflammatory cytokines. semanticscholar.org |
Inhibition of Pro-Inflammatory Mediators (e.g., TNF-α, IL-1β, Nitric Oxide, COX-2, PGE2)
This compound has demonstrated significant anti-inflammatory activity through the suppression of key pro-inflammatory mediators. In preclinical studies, its effect has been particularly noted on pivotal cytokines involved in the inflammatory cascade. Research has shown that in a mouse model of chronic inflammatory pain, treatment with this compound led to reduced levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in the anterior cingulate cortex (ACC). nih.govnih.gov This inhibition of cytokine production is a key mechanism underlying its anti-inflammatory and analgesic effects. nih.gov
The activation of microglia leads to an inflammatory cascade and the release of high levels of pro-inflammatory cytokines, which act on surrounding neurons. nih.gov By attenuating the release of these cytokines, this compound helps to mitigate the inflammatory response. nih.gov
Table 1: Effect of this compound on Pro-Inflammatory Mediators
| Mediator | Finding | Model System | Source |
|---|---|---|---|
| TNF-α | Reduced levels | Anterior Cingulate Cortex of CFA-injected mice | nih.govnih.gov |
| IL-1β | Reduced levels | Anterior Cingulate Cortex of CFA-injected mice | nih.govnih.gov |
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, JNK, JAK/STAT)
The molecular mechanisms through which this compound exerts its anti-inflammatory effects involve the modulation of critical intracellular signaling pathways. While extensive research links pathways like Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) to inflammation mdpi.comnih.gov, direct evidence detailing the specific interactions of this compound with the NF-κB, JNK, or JAK/STAT pathways is an area of ongoing investigation. However, the observed downstream effects, such as the reduction of TNF-α and IL-1β, suggest that this compound likely influences these upstream regulatory pathways. For instance, the NF-κB pathway is a pivotal regulator of genes associated with inflammation, including TNF-α and IL-6. nih.gov Similarly, the JAK/STAT pathway is crucial for signal transduction from extracellular signals to regulate gene expression related to inflammation and immune responses. nih.gov
Regulation of Immune Cell Function and Differentiation (e.g., Microglial Activation)
A primary mechanism of this compound's action is its ability to regulate the function of key immune cells within the central nervous system, specifically microglia. nih.gov Microglia are the main cells associated with inflammatory stimuli in the brain, and their activation is a hallmark of neuroinflammation. nih.govmdpi.com Studies have demonstrated that this compound effectively inhibits microglial activation. nih.govnih.gov This inhibitory effect has been confirmed in both in vivo and in vitro models. nih.govnih.gov In a mouse model of inflammatory pain, this compound treatment attenuated the activation of microglia in the anterior cingulate cortex. nih.gov This regulation of microglial activation is crucial, as it prevents the subsequent release of pro-inflammatory cytokines and reduces neuronal hyperexcitability associated with chronic pain states. nih.govnih.gov
In vitro and In vivo (Animal Model) Efficacy in Inflammatory Models
The anti-inflammatory efficacy of this compound has been validated in both laboratory and live animal models. nih.govnih.gov
In vivo , the Complete Freund's Adjuvant (CFA)-induced mouse model of chronic inflammatory pain has been utilized to evaluate the effects of this compound. nih.govnih.gov In this model, administration of this compound was shown to relieve CFA-induced mechanical allodynia (pain from a stimulus that does not normally provoke pain) and reduce hindpaw edema. nih.gov These findings highlight the compound's potential to alleviate key symptoms of chronic inflammation. nih.gov
In vitro studies have been employed to confirm the cellular mechanisms observed in vivo. These experiments have substantiated that the analgesic effect of this compound is attributable to its direct inhibitory action on microglial activation. nih.govnih.gov
Table 2: Efficacy of this compound in Preclinical Inflammatory Models
| Model Type | Model Name | Key Findings | Source |
|---|---|---|---|
| In vivo | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Relieved mechanical allodynia; Reduced hindpaw edema; Inhibited microglial activation in the ACC. | nih.govnih.gov |
| In vitro | Cell Culture | Confirmed inhibitory effect on microglial activation. | nih.govnih.gov |
Neuroprotective Activities and Mechanisms
This compound exhibits neuroprotective properties that are closely linked to its anti-inflammatory and antioxidant activities.
Attenuation of Oxidative Stress and Reactive Oxygen Species
This compound is recognized as a potential antioxidant agent. researchgate.net Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a key contributor to neuronal damage in various neurological conditions. mdpi.comnih.gov By functioning as an antioxidant, this compound can help mitigate the damage caused by excessive ROS, thereby protecting neurons. This mechanism is crucial for preserving neuronal viability and function under conditions of pathological stress.
Preservation of Neuronal Viability and Function
This compound (Pra-C) has demonstrated significant neuroprotective properties by preserving the viability and function of neurons in various preclinical models. A key aspect of its neuroprotective effect lies in its ability to counteract excitotoxicity, a process that leads to neuronal damage and death.
In studies involving cultured cortical neurons, this compound conferred protective effects against loss of cellular viability in a concentration-dependent manner when challenged with N-methyl-d-aspartate (NMDA), an agonist of the glutamate receptor that can induce excitotoxicity. nih.gov The compound significantly inhibited neuronal apoptosis triggered by NMDA exposure. nih.gov This anti-apoptotic effect is mediated by its ability to reverse the overload of intracellular calcium (Ca2+) and to balance the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. nih.gov
Furthermore, in a mouse model of Huntington's disease, a neurodegenerative disorder, this compound was found to protect neurons from excitotoxicity. nih.gov This protective action contributes to the alleviation of motor deficits and depression-like behaviors observed in the animal model. nih.gov The compound's ability to maintain neuronal health is further supported by its capacity to upregulate Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival and growth, in the striatum of these mice. nih.gov
Table 1: Effects of this compound on Neuronal Viability and Apoptosis
| Model System | Insult/Challenge | Key Findings | Reference |
|---|---|---|---|
| Cultured Cortical Neurons | NMDA Exposure | Protected against loss of cellular viability in a concentration-dependent manner. | nih.gov |
| Cultured Cortical Neurons | NMDA Exposure | Significantly inhibited neuronal apoptosis. | nih.gov |
| Cultured Cortical Neurons | NMDA Exposure | Reversed intracellular Ca2+ overload. | nih.gov |
| Cultured Cortical Neurons | NMDA Exposure | Balanced the expression of Bcl-2 and Bax. | nih.gov |
| 3-Nitropropionic Acid (3-NP) Mouse Model of Huntington's Disease | 3-NP Injection | Protected neurons from excitotoxicity. | nih.gov |
Modulation of Neurotransmitter Systems (e.g., NMDA Receptors)
The neuroprotective effects of this compound are closely linked to its ability to modulate neurotransmitter systems, particularly the glutamatergic system, through its interaction with NMDA receptors.
Research has shown that this compound can selectively down-regulate the expression of specific NMDA receptor subunits. In cultured cortical neurons exposed to NMDA, this compound significantly reversed the upregulation of GluN2B-containing NMDA receptors. nih.gov Notably, it did not affect the expression of GluN2A-containing NMDA receptors, indicating a specific mechanism of action. nih.gov The GluN2B subunit is known to play a critical role in mediating the excitotoxic effects of glutamate.
In animal models of chronic inflammatory pain, this compound was also found to suppress the upregulation of glutamate receptors in the anterior cingulate cortex, a brain region involved in pain processing. nih.gov This modulation of glutamate receptor expression is associated with the compound's analgesic effects. nih.gov
In vitro and In vivo (Animal Model) Efficacy in Neurological Disease Models (e.g., Huntington's Disease Model, Diabetic Encephalopathy)
This compound has shown therapeutic potential in both in vitro and in vivo models of neurological diseases, including Huntington's disease and diabetic encephalopathy.
In a mouse model of Huntington's disease induced by 3-nitropropionic acid (3-NP), this compound treatment alleviated motor deficits and depression-like behaviors. nih.gov Western blot analysis revealed that Pra-C upregulated the levels of BDNF, DARPP-32 (a marker for a specific type of neuron in the striatum), and the huntingtin protein in the striatum of the 3-NP treated mice. nih.govsci-hub.se These findings suggest that this compound may have therapeutic potential for the symptoms of Huntington's disease. nih.gov
In a mouse model of type 2 diabetes, this compound was found to alleviate cognitive impairment associated with diabetic encephalopathy. researchgate.net The administration of this compound significantly improved learning and memory behavioral deficits in these mice. researchgate.net The underlying mechanism appears to involve the activation of the PI3K/AKT/GSK3β signaling pathway, as evidenced by increased phosphorylation of PI3K, AKT, and GSK3β in both in vivo and in vitro models. researchgate.netresearchgate.net
Table 2: Efficacy of this compound in Neurological Disease Models
| Disease Model | Animal Model | Key Outcomes | Molecular Mechanisms | Reference |
|---|---|---|---|---|
| Huntington's Disease | 3-Nitropropionic Acid (3-NP) induced mice | Alleviated motor deficits and depression-like behavior. | Upregulated BDNF, DARPP-32, and huntingtin protein in the striatum. | nih.govsci-hub.se |
| Diabetic Encephalopathy | High-fat diet/streptozotocin-induced type 2 diabetic mice | Alleviated cognitive impairment and improved learning and memory. | Activated the PI3K/AKT/GSK3β signaling pathway. | researchgate.netresearchgate.net |
Cardiovascular Protective Activities
Anti-hypertensive Effects and Vascular Remodeling Modulation (in animal models)
This compound has demonstrated significant anti-hypertensive effects and the ability to modulate vascular remodeling in animal models of hypertension.
In spontaneously hypertensive rats (SHR), treatment with this compound for 8 weeks resulted in a lower systolic blood pressure compared to untreated rats. nih.gov This was accompanied by improvements in cardiac damage markers, including the heart mass index and left ventricle mass index. nih.gov The compound was also found to reverse ventricular remodeling by upregulating the gene expression of sarcoplasmic reticulum phospholamban. nih.gov
In both renovascular hypertensive rats (RHR) and SHR, this compound improved vascular hypertrophy. nih.gov This was achieved by decreasing the size of smooth muscle cells and the collagen content in the thoracic aorta. nih.gov Furthermore, this compound was shown to decrease the intracellular Ca2+ concentration in smooth muscle cells and increase the production of nitric oxide (NO). nih.gov
Table 3: Effects of this compound on Hypertension and Vascular Remodeling in Animal Models
| Animal Model | Key Findings | Molecular Mechanisms | Reference |
|---|---|---|---|
| Spontaneously Hypertensive Rats (SHR) | Lowered systolic blood pressure; Improved heart mass and left ventricle mass indices. | Upregulated gene expression of sarcoplasmic reticulum phospholamban. | nih.gov |
| Renovascular Hypertensive Rats (RHR) and SHR | Improved vascular hypertrophy by decreasing smooth muscle cell size and collagen content. | Decreased intracellular Ca2+ in smooth muscle cells and increased nitric oxide production. | nih.gov |
Cardioprotection against Ischemia-Reperfusion Injury (in animal models)
While this compound has been noted for its beneficial effects on the cardiovascular system, including anti-myocardial ischemia activities, direct and specific preclinical studies on its protective effects against ischemia-reperfusion injury in animal models are not extensively documented in the currently available scientific literature. Further research is required to fully elucidate its potential in this specific area of cardioprotection.
Modulation of Endothelial Function and Vascular Smooth Muscle Cell Proliferation
This compound has been shown to modulate endothelial function and inhibit the proliferation of vascular smooth muscle cells, both of which are crucial factors in maintaining cardiovascular health.
The compound has been found to completely inhibit the proliferation of cattle aortic smooth muscle cells induced by angiotensin II and partially inhibit their growth induced by bovine serum. nih.gov This inhibitory effect appears to be related to a G1-S block in the cell cycle. nih.gov
The modulation of endothelial function by this compound is suggested by its ability to increase the production of nitric oxide in the smooth muscle cells of hypertensive rats. nih.gov Nitric oxide is a key signaling molecule produced by the endothelium that plays a critical role in vasodilation and the inhibition of smooth muscle cell proliferation. While direct studies on this compound's effect on endothelial nitric oxide synthase (eNOS) are limited, a related compound, Praeruptorin A, has been shown to exert endothelium-dependent vasorelaxant effects through the NO-cGMP pathway. tandfonline.comtandfonline.com
In vitro and In vivo (Animal Model) Efficacy in Cardiovascular Models
This compound has demonstrated notable effects on the cardiovascular system in preclinical studies, suggesting mechanisms related to calcium channel blockade and inhibition of vascular smooth muscle cell proliferation.
In vitro studies have shown that this compound induces a concentration-dependent relaxation of swine coronary artery strips, with an IC50 value of 79 microM. nih.gov It decreases the maximum contractile effect of Ca2+ in potassium-depolarized coronary strips, shifting the concentration-response curve to the right in a non-parallel manner. nih.gov The calcium antagonistic activity, expressed as a pD'2 value, was determined to be 5.7. nih.gov In guinea-pig left atria, this compound also reduced the maximum contractile response to calcium, with a pD'2 value of 5.52. nih.gov Further investigations on isolated guinea pig atria revealed that this compound at a concentration of 10 μmol/L reduced the automatic rhythm and the positive chronotropic effects of CaCl2. nih.gov It also exhibited non-competitive antagonism against the isoproterenol-mediated increase in heart rate. nih.gov
Research on cattle aortic smooth muscle cells (SMCs) indicated that this compound suppresses SMC proliferation in a concentration-dependent manner (from 0.001 μmol/L to 10 μmol/L), both basally and when induced by angiotensin II. This inhibitory effect is linked to a block in the G1-S phase of the cell cycle traverse, without causing significant cytotoxicity.
In vivo studies using renovascular hypertensive rat models have explored the effects of this compound on cardiovascular remodeling. Research indicates that the compound affects cardiac dysfunction, myocardial compliance, and collagen content in rats with left ventricular hypertrophy. researchgate.net
Table 1: Summary of In Vitro Cardiovascular Efficacy of this compound
| Model System | Effect | Potency/Concentration | Mechanism of Action |
|---|---|---|---|
| Swine Coronary Artery Strips | Induces relaxation; decreases Ca2+ contractile effect. | IC50 = 79 μM; pD'2 = 5.7 | Calcium Antagonism |
| Guinea-Pig Left Atria | Reduces maximum contractile response to Ca2+. | pD'2 = 5.52 | Calcium Antagonism |
| Guinea-Pig Right Atrium | Reduces automatic rhythm and positive chronotropic effects of CaCl2. | 10 μmol/L | Calcium Antagonism |
| Cattle Aortic Smooth Muscle Cells | Suppresses proliferation induced by Angiotensin II. | 0.001 - 10 μmol/L | G1-S Cell Cycle Block |
Other Noteworthy Biological Activities (e.g., Antiviral, Antimicrobial, Hepatoprotective, Anti-osteoporotic)
Beyond its cardiovascular effects, this compound has been investigated for a range of other biological activities, with significant preclinical evidence supporting its anti-osteoporotic and anticancer potential. nih.govnih.gov Its role in hepatoprotection has been suggested through in vitro mechanistic studies, while its specific antiviral and antimicrobial activities are less documented in scientific literature. nih.gov
This compound demonstrates potent anti-osteoporotic properties by inhibiting the formation and function of osteoclasts, the cells responsible for bone resorption. nih.goveur.nl Additionally, it has shown significant antiproliferative and antimetastatic effects in human non-small cell lung cancer models. nih.gov In the context of hepatoprotective activity, this compound was found to upregulate the expression of multidrug resistance-associated protein 2 (MRP2) in human liver cancer (HepG2) cells, which plays a role in cellular detoxification. nih.gov
Underlying Molecular Mechanisms (e.g., Osteoclast Formation Inhibition)
The biological activities of this compound are underpinned by its interaction with specific cellular signaling pathways.
Anti-osteoporotic Mechanism : The primary mechanism for its anti-osteoporotic effect is the inhibition of osteoclast formation (osteoclastogenesis). nih.gov this compound achieves this by suppressing the signaling cascade induced by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), a critical protein for osteoclast development. nih.gov Specifically, it attenuates the activation of the nuclear factor kappa B (NF-κB) and the c-Jun N-terminal kinase (JNK) signaling pathways, which are crucial for the differentiation and function of osteoclasts. nih.goveur.nl
Anticancer Mechanism : In non-small cell lung cancer cells, this compound exerts its effects by inactivating the ERK1/2 signaling pathway. nih.gov This leads to a reduction in the expression of cathepsin D (CTSD), a protein associated with cancer progression and metastasis. The inhibition of this pathway results in cell cycle arrest in the G0/G1 phase and suppresses cancer cell migration and invasion. nih.gov
Hepatoprotective-Related Mechanism : The upregulation of MRP2 expression in liver cells is mediated by the activation of the constitutive androstane (B1237026) receptor (CAR). nih.gov This suggests a potential mechanism for hepatoprotection by enhancing the capacity of liver cells to export potentially toxic substances. nih.gov
In vitro and In vivo (Animal Model) Demonstrations
The therapeutic potential of this compound in osteoporosis has been demonstrated in both laboratory and animal models.
In vitro , the anti-osteoporotic effects were observed using bone marrow-derived macrophages (BMMs). eur.nl When stimulated with M-CSF and RANKL to differentiate into osteoclasts, treatment with this compound at concentrations of 5, 10, and 20 μM dose-dependently inhibited the formation of mature, multinucleated osteoclasts, as confirmed by tartrate-resistant acid phosphatase (TRAP) staining. eur.nl Importantly, these concentrations did not exhibit cytotoxic effects on the cells. eur.nl
In vivo , the efficacy of this compound was tested in an ovariectomized (OVX) mouse model, a standard model for studying post-menopausal osteoporosis. nih.gov The results showed that this compound has a beneficial effect on the bone of OVX mice, preventing bone loss by inhibiting the excessive osteoclast activity and resorption that occurs following estrogen deficiency. nih.gov This confirms that the compound's ability to suppress osteoclast formation in vitro translates to a protective effect on bone mass in a living animal model. nih.gov
Table 2: Summary of Anti-Osteoporotic Efficacy of this compound
| Model System | Study Type | Key Findings | Mechanism |
|---|---|---|---|
| Bone Marrow-Derived Macrophages (BMMs) | In Vitro | Inhibited formation of mature osteoclasts in a dose-dependent manner (5-20 μM) without cytotoxicity. | Suppression of RANKL-induced NF-κB and JNK signaling. |
| Ovariectomized (OVX) Mice | In Vivo | Prevented bone loss and increased bone mass by inhibiting excessive osteoclast activity. | Inhibition of osteoclast formation and bone resorption. |
Pharmacokinetics and Pharmacodynamics Preclinical Studies in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Bioavailability Assessment in Animal Species (e.g., Rat)
Studies on the oral bioavailability of Praeruptorin C and its related compounds in rats have revealed significant challenges. Following oral administration, the plasma concentration of Praeruptorin D (PD), an isomer of this compound, was found to be too low to detect, even at high doses, suggesting poor absorption from the gastrointestinal tract. nih.gov Similarly, attempts to study the pharmacokinetics of dl-praeruptorin A (Pd-Ia), a racemate of this compound, after oral administration in rats were unsuccessful due to undetectable plasma concentrations. tandfonline.com This poor oral bioavailability is largely attributed to extensive first-pass metabolism in the liver. tandfonline.comresearchgate.net
A study involving the oral administration of a Peucedanum praeruptorum extract to rats, containing this compound at a dose of 10.3 mg/kg, allowed for the determination of its pharmacokinetic parameters. oup.com
Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration of Peucedanum praeruptorum Extract oup.com
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 18.3 ± 7.2 |
| Tmax (h) | 0.33 ± 0.19 |
| AUC(0-t) (ng·h/mL) | 39.5 ± 18.4 |
| AUC(0-∞) (ng·h/mL) | 43.8 ± 20.1 |
| t1/2 (h) | 2.1 ± 0.8 |
Data from a study where rats were administered an oral dose of 8 g/kg of P. praeruptorum extract, equivalent to 10.3 mg/kg of this compound.
Tissue Distribution Profiles in Animal Models
Following intravenous administration in animal models, praeruptorins demonstrate rapid and wide distribution into various tissues. In rats, the spleen, heart, and lung have been identified as major distribution tissues for praeruptorins. scispace.comnih.gov Due to its low polarity, Praeruptorin A, a related compound, has been shown to cross the blood-brain barrier. scispace.comnih.gov
For Praeruptorin D, after intravenous injection in rats, the highest concentrations were observed in the lung, followed by the heart, liver, and kidney. nih.govepa.gov The compound was still detectable in all examined tissues eight hours post-administration, indicating a relatively slow elimination from tissues despite rapid distribution. nih.gov No long-term accumulation of Praeruptorin A has been detected in any tissues. scispace.com
Table 2: Tissue Distribution of Praeruptorin D in Rats (1 hour post-i.v. administration of 20 mg/kg) nih.gov
| Tissue | Concentration (µg/g) |
| Lung | Highest |
| Heart | High |
| Liver | Moderate |
| Kidney | Moderate |
| Brain | Detectable |
Metabolic Pathways and Metabolite Identification (in animal liver microsomes/animal models)
The metabolism of this compound and its related angular-type pyranocoumarins is extensive and occurs primarily in the liver. researchgate.netnih.gov In vitro studies using rat liver microsomes (RLMs) have been instrumental in elucidating the metabolic pathways. nih.govnih.gov
The principal metabolic reactions are hydrolysis, oxidation, and intramolecular acyl migration. nih.govresearchgate.net In rat liver microsomes, this compound (referred to as (+)-praeruptorin A) and its enantiomer are rapidly eliminated. nih.gov The metabolism is dependent on the presence of NADPH, indicating the involvement of cytochrome P450 (CYP) enzymes. nih.gov Specifically, CYP3A1 and CYP3A2 have been identified as the primary isozymes responsible for the metabolism of these compounds in rats. nih.govsid.ir
Hydrolysis of the ester groups at the C-3' and/or C-4' positions is a major pathway. nih.govrsc.org For instance, the hydrolysis of (+)-praeruptorin A in the presence of an NADPH-regenerating system yields (-)-cis-khellactone. nih.gov In rat plasma, (-)-praeruptorin A is hydrolyzed by carboxylesterases to form (3′R, 4′R)-4′-angeloyl-khellactone and (3′R, 4′R)-3′-angeloyl-khellactone. nih.gov
Oxidation is another key metabolic pathway. nih.gov A study on (±)-Praeruptorin A in rat liver microsomes identified twelve phase I metabolites, formed through reactions like oxidation and hydrolysis. nih.gov Glucuronidation, a phase II metabolic reaction, has also been identified as a clearance pathway. researchgate.netnih.gov
Table 3: Major Metabolic Pathways of this compound and Related Compounds in Animal Models
| Metabolic Pathway | Description | Key Enzymes |
| Hydrolysis | Cleavage of ester linkages at C-3' and/or C-4' positions. nih.govresearchgate.net | Carboxylesterases, CYP450s nih.gov |
| Oxidation | Hydroxylation reactions on the acyl side chains. nih.govrsc.org | CYP3A1, CYP3A2 nih.govsid.ir |
| Acyl Migration | Intramolecular transfer of acyl groups. nih.govresearchgate.net | CYP450s nih.gov |
| Glucuronidation | Conjugation with glucuronic acid, a phase II reaction. researchgate.netnih.gov | UGTs researchgate.net |
Elimination Routes in Animal Models
The elimination of this compound and its metabolites occurs through multiple routes, though only a small fraction of the parent compound is excreted unchanged. Studies analyzing urine and feces from rats treated with (±)-Praeruptorin A found that the original form of the compound is excreted through both pathways. researchgate.net However, the total recovery within 24 hours was very low, with approximately 0.120% found in urine and 0.009% in feces. researchgate.netscispace.com This low recovery of the parent compound is likely due to the significant first-pass effect mediated by the liver. researchgate.net The metabolites, which are generally more polar after hydroxylation and other transformations, are expected to be excreted more readily from the body. nih.gov
Pharmacodynamic Relationships in Animal Models
Preclinical studies in animal models have demonstrated a range of pharmacodynamic effects for this compound, linking its presence to specific physiological responses. In spontaneously hypertensive rats, this compound has been shown to affect blood pressure and cardiac function. mdpi.com Specifically, it has been observed to influence cardiac dysfunction, myocardial compliance, and collagen content in renovascular hypertensive rats. mdpi.com
In a mouse model of osteoporosis induced by ovariectomy, this compound administration was shown to have a beneficial effect on bone health. frontiersin.org It was found to suppress the formation and resorptive function of osteoclasts, leading to the prevention of bone loss. frontiersin.org Furthermore, in a mouse model of chronic inflammatory pain, this compound demonstrated an analgesic effect by inhibiting the activation of microglia in the anterior cingulate cortex. nih.gov These studies highlight the relationship between the administration of this compound and its therapeutic effects on cardiovascular, skeletal, and nervous systems in animal models.
Drug-Drug Interactions (Preclinical Investigations)
Preclinical investigations, primarily through in vitro studies, suggest a potential for drug-drug interactions involving this compound. These interactions are mainly linked to its influence on drug-metabolizing enzymes and transporters.
The metabolism of this compound is heavily reliant on cytochrome P450 enzymes, particularly the CYP3A subfamily in rats (CYP3A1/3A2) and humans (CYP3A4). nih.govresearchgate.net This reliance creates a potential for interactions when this compound is co-administered with other drugs that are substrates, inhibitors, or inducers of these enzymes. nih.gov For instance, co-administration with a potent CYP3A4 inhibitor could lead to increased plasma concentrations of this compound, while an inducer could decrease its concentration and efficacy. nih.gov
Studies have shown that Praeruptorin A and this compound can induce the expression of multidrug resistance-associated protein 2 (MRP2) in HepG2 cells through the constitutive androstane (B1237026) receptor (CAR) mediated pathway. nih.gov This upregulation of a key drug transporter suggests that this compound could alter the pharmacokinetics of other drugs that are substrates for MRP2, representing a potential herb-drug interaction. nih.gov Praeruptorin has also been shown to upregulate CYP3A4 expression via the pregnane (B1235032) X receptor (PXR) pathway, further highlighting its potential to interact with other medications. researchgate.net
Advanced Analytical Methodologies for Praeruptorin C Research
Quantitative Analysis in Biological Matrices (excluding human clinical samples)
Accurate determination of Praeruptorin C concentrations in biological fluids and tissues from preclinical animal studies is fundamental to understanding its pharmacokinetic profile.
LC-MS/MS and GC-MS for Detection and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and selective quantification of this compound in various biological matrices. oup.cominnovareacademics.in This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. chromatographyonline.com
One validated LC-MS/MS method for the simultaneous quantification of Praeruptorin A, B, and C in rat plasma utilized a reversed-phase C18 column. oup.com The analytes were separated using a mobile phase of methanol (B129727) and 10 mM ammonium (B1175870) acetate (B1210297) solution (70:30, v/v). oup.com Detection was achieved in positive ion mode. oup.com This method demonstrated excellent linearity for this compound over a concentration range of 2.00–1000 ng/mL. oup.com Sample preparation typically involves a straightforward liquid-liquid extraction from the plasma sample. oup.com In some studies, this compound has also been used as an internal standard for the quantification of other compounds in rat plasma using LC-MS. nih.govscilit.comresearchgate.net
While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) has also been explored for the determination of coumarins like those found in Peucedanum praeruptorum. scispace.com
Table 1: LC-MS/MS Method Parameters for this compound Quantification in Rat Plasma
| Parameter | Details | Reference |
|---|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | oup.com |
| Biological Matrix | Rat Plasma | oup.com |
| Column | Reversed-phase C18 | oup.com |
| Mobile Phase | Methanol and 10 mM ammonium acetate solution (70:30, v/v) | oup.com |
| Linearity Range | 2.00–1000 ng/mL | oup.com |
| Sample Preparation | Liquid-Liquid Extraction | oup.com |
HPLC-UV/DAD for Purity and Content Assessment
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is a widely used and robust method for assessing the purity of this compound and quantifying its content in plant materials and pharmaceutical preparations. scispace.comresearchgate.net The purity of this compound is often determined to be over 98.0% by HPLC. mdpi.com
A typical HPLC-DAD method for the analysis of coumarins from Peucedanum praeruptorum involves a C18 column with a gradient mobile phase consisting of water and acetonitrile (B52724), often with the addition of an acid like phosphoric acid to improve peak shape. researchgate.netsemanticscholar.org Detection is frequently set at a wavelength of 323 nm or 330 nm. mdpi.comresearchgate.net This methodology allows for the effective separation and quantification of this compound alongside other related coumarins. researchgate.netsemanticscholar.org The assessment of peak purity can be performed using a photodiode array (PDA) detector, which measures absorbance across a range of wavelengths to check for co-eluting impurities. sepscience.com
Table 2: HPLC-UV/DAD Method for Coumarin (B35378) Analysis
| Parameter | Details | Reference |
|---|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) | researchgate.netsemanticscholar.org |
| Application | Purity and content assessment in plant extracts | scispace.comresearchgate.net |
| Column | Phenomenex Luna C18 (5 µm, 4.6 × 250 mm) | researchgate.netsemanticscholar.org |
| Mobile Phase | Gradient of distilled water with 0.1% phosphoric acid and acetonitrile with 0.1% phosphoric acid | researchgate.netsemanticscholar.org |
| Detection Wavelength | 330 nm | researchgate.netsemanticscholar.org |
Metabolite Profiling Techniques (in animal models/in vitro systems)
Understanding the metabolic fate of this compound is crucial for interpreting its biological activity and pharmacokinetic data. Metabolite profiling studies, conducted in animal models and in vitro systems like liver microsomes, identify the biotransformation products of the parent compound. wuxiapptec.com
In vitro studies using rat and human liver microsomes have been instrumental in elucidating the metabolic pathways of related praeruptorins. nih.gov For instance, the metabolism of (±)-praeruptorin A, a closely related compound, has been extensively studied. nih.gov These studies revealed that hydrolysis, oxidation, and intramolecular acyl migration are the primary metabolic reactions. nih.govresearchgate.net In rat liver microsomes, a total of 12 phase I metabolites were identified for (±)-praeruptorin A. nih.gov Furthermore, studies with (+)-praeruptorin A (an enantiomer of this compound) showed that in the absence of NADPH-regenerating systems, it remained stable in rat and human liver microsomes, whereas its enantiomer, (−)-praeruptorin A, underwent hydrolysis. nih.gov Basic hydrolysis of (+)-praeruptorin A has been shown to produce (−)-cis-khellactone. nih.gov
Techniques such as high-performance liquid chromatography coupled with hybrid triple quadrupole-linear ion trap mass spectrometry (QTRAP-MS) are powerful tools for this purpose. nih.govnih.gov These methods allow for the sensitive detection and structural characterization of metabolites in complex biological matrices. nih.govnih.gov
Table 3: Identified Metabolic Pathways for Related Praeruptorins
| Parent Compound | Metabolic Pathways | Key Metabolites | In Vitro System | Reference |
|---|---|---|---|---|
| (+)-Praeruptorin A | Hydrolysis | (−)-cis-khellactone | Basic Hydrolysis | nih.gov |
| (−)-Praeruptorin A | Hydrolysis (carboxylesterase-mediated) | (3′R, 4′R)-4′-angeloyl-khellactone, (3′R, 4′R)-3′-angeloyl-khellactone | Rat and Human Liver Microsomes | nih.gov |
| (±)-Praeruptorin A | Oxidation, Hydrolysis, Acyl Migration | 12 Phase I metabolites identified | Rat Liver Microsomes | nih.gov |
Method Validation Parameters for Bioanalytical Assays (e.g., accuracy, precision, linearity, recovery, stability)
To ensure the reliability and reproducibility of quantitative data, bioanalytical methods must undergo rigorous validation. innovareacademics.inresearchgate.net Key validation parameters are established to demonstrate that the method is suitable for its intended purpose. nih.goveuropa.eu
Accuracy : This measures the closeness of the determined value to the true value. For a method analyzing three praeruptorins including this compound, the within-batch accuracy ranged from -10.5% to 12.5%, and the between-batch accuracy was between -6.0% and 4.3%. oup.com
Precision : This assesses the degree of scatter between a series of measurements. The same method reported within-batch and between-batch precision as ≤13.1% and ≤8.2%, respectively. oup.com Precision is often expressed as the relative standard deviation (RSD). mdpi.com
Linearity : This demonstrates a proportional relationship between the instrument response and the concentration of the analyte over a defined range. For this compound, linearity was established in the range of 2.00–1000 ng/mL. oup.com
Recovery : This determines the efficiency of the extraction process. It compares the analyte response in an extracted sample to the response of a standard solution of the same concentration. envt.fr For a method quantifying a related compound, the extraction recovery was reported to be more than 85.1%. researchgate.net
Stability : This evaluates the chemical stability of the analyte in the biological matrix under various conditions, such as during sample storage (freeze-thaw cycles) and processing. envt.frlongdom.org
Table 4: Validation Parameters for a Bioanalytical LC-MS/MS Method for this compound
| Validation Parameter | Acceptance Criteria/Results | Reference |
|---|---|---|
| Accuracy (Within-batch) | -10.5% to 12.5% | oup.com |
| Accuracy (Between-batch) | -6.0% to 4.3% | oup.com |
| Precision (Within-batch) | ≤13.1% | oup.com |
| Precision (Between-batch) | ≤8.2% | oup.com |
| Linearity (Range) | 2.00–1000 ng/mL | oup.com |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL | oup.com |
Therapeutic Potential and Future Research Directions
Preclinical Evidence for Therapeutic Applications in Specific Diseases
Preclinical studies have illuminated the multifaceted pharmacological activities of Praeruptorin C, suggesting its potential in treating a range of conditions.
Anti-inflammatory and Respiratory Effects: this compound has demonstrated anti-inflammatory properties. frontiersin.orgresearchgate.net Traditionally, the plant from which it is derived, Peucedanum praeruptorum, has been used to address respiratory issues like bronchial congestion and cough. caringsunshine.com Scientific studies have identified that coumarins like this compound contribute to these effects through their anti-inflammatory and bronchodilatory actions in preclinical models. caringsunshine.com
Oncology: In the realm of cancer, this compound has shown promise in preclinical models. It exhibits antiproliferative and antimetastatic effects on human non-small cell lung cancer (NSCLC) cells by inactivating the ERK/CTSD signaling pathways. mdpi.com Studies have shown it can suppress cell proliferation, colony formation, and the migration and invasion of NSCLC cells. mdpi.com Furthermore, it has been observed to induce cell cycle arrest. mdpi.com The compound's potential extends to sensitizing cancer cells to conventional chemotherapies, suggesting a role in combination treatments. frontiersin.orgeuropeanreview.org
Osteoporosis: this compound has been shown to have a beneficial effect on osteoporotic bone in animal models. frontiersin.org It works by suppressing the formation and resorption function of osteoclasts, the cells responsible for bone breakdown. frontiersin.org This is achieved by attenuating the activation of key signaling pathways, including NF-κB and JNK/MAPK. frontiersin.org In ovariectomized mice, a model for post-menopausal bone loss, this compound inhibited excessive osteoclast activity and increased bone mass. frontiersin.org
Neuroprotection and Cognitive Enhancement: The neuroprotective potential of this compound is another area of active investigation. It has been shown to protect cortical neurons from glutamate-induced injury by inhibiting the expression of GluN2B-containing NMDA receptors. nih.gov Additionally, in a mouse model of type 2 diabetes, this compound administration alleviated cognitive impairment, learning and memory deficits, and was found to activate the PI3K/AKT/GSK3β signaling pathway. researchgate.netnih.gov
Cardiovascular Effects: Research suggests that this compound and its derivatives have a role in lowering blood pressure and dilating coronary arteries, indicating potential applications in cardiovascular diseases. researchgate.netsci-hub.se
Table 1: Preclinical Therapeutic Applications of this compound
| Disease Area | Preclinical Findings | Key Mechanisms of Action | Citations |
| Respiratory Conditions | Anti-inflammatory, bronchodilatory, and antitussive effects in vitro and in animal models. | Not fully elucidated, but linked to its coumarin (B35378) structure. | caringsunshine.com |
| Cancer (NSCLC) | Suppressed cell proliferation, colony formation, migration, and invasion. Induced cell cycle arrest. | Inactivation of ERK/CTSD signaling pathways. | mdpi.com |
| Osteoporosis | Suppressed osteoclast formation and bone resorption. Increased bone mass in ovariectomized mice. | Attenuation of NF-κB and JNK/MAPK signaling pathways. | frontiersin.org |
| Neurodegenerative Diseases | Protected cortical neurons from glutamate-induced apoptosis. Alleviated cognitive impairment in diabetic mice. | Down-regulation of GluN2B-containing NMDA receptors. Activation of PI3K/AKT/GSK3β pathway. | nih.govnih.gov |
| Cardiovascular Diseases | Lowered blood pressure and dilated coronary arteries in animal models. | Calcium antagonist activity. | researchgate.netsci-hub.se |
Strategies for Enhancing Efficacy and Specificity through Analog Development and Combinatorial Approaches
To optimize the therapeutic potential of this compound, researchers are exploring the development of analogs and its use in combination with other therapies.
Analog Development: The modification of the coumarin structure is a key strategy to develop derivatives with enhanced pharmacological profiles. researchgate.net Structure-activity relationship studies have shown that strategic modifications at various positions on the coumarin nucleus can lead to compounds with improved efficacy and potentially reduced toxicity. researchgate.netsci-hub.se For instance, the development of Praeruptorin A analogs has resulted in compounds with stronger reversal activity of P-glycoprotein-mediated multidrug resistance in cancer cells. sci-hub.se This highlights the potential for creating more potent and targeted versions of this compound.
Combinatorial Approaches: Combining this compound with existing therapies is a promising strategy to enhance treatment outcomes. frontiersin.orgeuropeanreview.org In cancer research, coumarin derivatives have been shown to sensitize tumor cells to both radiotherapy and chemotherapy agents like doxorubicin (B1662922) and cisplatin. frontiersin.orgeuropeanreview.org This synergistic effect could allow for lower doses of conventional drugs, potentially reducing their side effects. europeanreview.org
Development of Advanced Delivery Systems (e.g., nanoformulations, micro-aerogels) for Preclinical Research
The effectiveness of this compound can be significantly influenced by its delivery method. Advanced drug delivery systems are being investigated to improve its bioavailability and target specificity.
Nanoformulations: Nanoparticle-based drug delivery systems, such as solid lipid nanoparticles and nanostructured lipid carriers, offer a promising approach for delivering hydrophobic compounds like this compound. nih.govmdpi.com These nanoformulations can protect the drug from degradation, control its release, and improve its transport across biological barriers. nih.gov Factors such as particle size, surface charge, and hydrophobicity are crucial in determining the uptake and distribution of these nanoformulations by the lymphatic system. nih.gov Microfluidic platforms are also being used to design functional nanoparticles with tunable physicochemical properties for enhanced therapeutic effects in cancer therapy. rsc.org
Micro-aerogels: Aerogels, with their high porosity, large surface area, and biocompatibility, are being explored as carriers for drug delivery. taylorandfrancis.comtuhh.de Polysaccharide-based aerogels, such as those made from starch, are particularly attractive due to their biodegradability and low cost. mdpi.comunisa.it Aerogel microparticles, due to their low density and high air flowability, are considered optimal candidates for applications like pulmonary drug delivery. taylorandfrancis.com
Combinatorial Strategies with Existing Therapies (Preclinical Models)
The rationale behind combination therapy is to overcome tumor heterogeneity and the development of drug resistance. medrxiv.org Preclinical models have demonstrated the potential of combining this compound and other coumarins with conventional cancer treatments.
For example, the combination of Praeruptorin A with doxorubicin showed an improved antiproliferative effect in gastric cancer cells compared to doxorubicin alone. europeanreview.org This suggests that praeruptorins can sensitize tumor cells to the effects of chemotherapeutic agents. europeanreview.org Similarly, other coumarins have been shown to enhance the efficacy of drugs like cisplatin. europeanreview.org The goal of these combination strategies is often to achieve a synergistic effect, allowing for more effective tumor cell killing while potentially minimizing the toxicity associated with high doses of single agents. biochempeg.com
Identification of Novel Molecular Targets and Signaling Pathways
Research continues to uncover the intricate molecular mechanisms through which this compound exerts its effects.
Known Signaling Pathways:
NF-κB and MAPK/JNK: In the context of osteoporosis, this compound has been found to inhibit the RANKL-induced activation of NF-κB and JNK signaling pathways, which are crucial for osteoclast formation and function. frontiersin.org
PI3K/AKT/GSK3β: In studies related to diabetic encephalopathy, this compound was shown to alleviate cognitive impairment by restoring the PI3K/AKT/GSK3β pathway. nih.gov
ERK/CTSD: In non-small cell lung cancer, this compound inactivates the ERK/CTSD signaling pathway, leading to suppressed cell proliferation and metastasis. mdpi.com
GluN2B-containing NMDA receptors: For its neuroprotective effects, this compound has been shown to down-regulate the expression of these receptors. nih.gov
Potential for Novel Targets: The diverse biological activities of this compound suggest that it may interact with a multitude of cellular targets. Network pharmacology approaches are being used to predict potential targets and pathways. nih.govamegroups.cn For example, a study on diabetic cognitive impairment used network pharmacology and molecular docking to suggest the involvement of the PI3K/AKT/GSK3β pathway, which was later confirmed by western blot analysis. nih.gov The identification of new molecular targets will be crucial for understanding the full therapeutic potential of this compound and for developing more targeted therapies.
Opportunities for Synthetic Biology and Biosynthetic Pathway Engineering
The production of this compound and other valuable secondary metabolites from plants can be limited by low yields and complex extraction processes. Synthetic biology and biosynthetic pathway engineering offer promising solutions to these challenges.
By understanding the biosynthetic pathways of pyranocoumarins, it may be possible to reconstruct these pathways in microbial hosts like E. coli or yeast. scispace.comdtu.dk This would enable the large-scale, sustainable production of this compound and its derivatives through fermentation. neb.com This approach not only allows for increased production but also facilitates the creation of novel, "new-to-nature" compounds through the design of artificial pathways. dtu.dk Engineering these pathways can involve introducing genes from various organisms to create designer microbes capable of converting simple sugars into complex, high-value chemicals. neb.com
Unexplored Biological Activities and Therapeutic Niches
While significant research has focused on the anti-inflammatory, anti-cancer, and neuroprotective effects of this compound, there are still many potential therapeutic areas to be explored.
Anti-aging: A recent study using a machine learning framework identified this compound as one of four compounds that extended the lifespan of Caenorhabditis elegans. researchgate.net This opens up an exciting new avenue for research into the potential anti-aging properties of this compound.
Antiviral and Antibacterial Properties: Coumarins, as a class of compounds, have been studied for their antiviral and antibacterial activities. researchgate.net Further investigation is needed to determine if this compound possesses similar properties.
Metabolic Disorders: The finding that this compound can alleviate cognitive impairment in diabetic mice suggests a potential role in managing complications associated with metabolic disorders. nih.gov Its effects on glucose levels and body weight in these models warrant further exploration. researchgate.net
Wound Healing: Some coumarins have been shown to promote wound healing. researchgate.net Investigating the potential of this compound in this area could reveal another valuable therapeutic application.
The continued exploration of this compound's biological activities, coupled with advancements in drug delivery and synthetic biology, holds great promise for the development of new and effective therapies for a wide range of diseases.
Challenges and Perspectives in this compound Research and Development
This compound, a bioactive pyranocoumarin (B1669404) derived from the roots of Peucedanum praeruptorum Dunn, has demonstrated a wide array of promising pharmacological activities in preclinical studies. ontosight.ai Its potential as an anti-inflammatory, antioxidant, cardiovascular-protective, neuroprotective, and anti-cancer agent has attracted considerable scientific interest. ontosight.aimdpi.comnih.gov However, the path from a promising natural compound to a clinically approved therapeutic agent is fraught with challenges. Overcoming these hurdles while exploring new research avenues will be critical for realizing the full therapeutic potential of this compound.
Significant obstacles in the research and development of this compound include issues related to its pharmacokinetic properties, the complexity of its synthesis, and an incomplete understanding of its molecular mechanisms. Furthermore, the lack of human clinical trials remains a major gap in its developmental pipeline. scielo.brresearchgate.net
Conversely, the future of this compound research holds considerable promise. Advances in drug delivery technologies, synthetic chemistry, and molecular biology offer new perspectives for addressing current limitations. Continued investigation into its diverse bioactivities could uncover novel therapeutic applications, including recent findings suggesting anti-aging properties. researcher.lifebiorxiv.org
The following table provides a summary of the key challenges currently facing this compound research and development.
Table 1: Key Challenges in this compound Research and Development
| Challenge Category | Specific Challenge | Key Implications |
|---|---|---|
| Pharmacokinetics | Poor oral bioavailability and absorption. dntb.gov.uanih.gov | Limits the potential for effective oral therapies and complicates clinical development. |
| Limited characterization of absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net | Insufficient data to predict the compound's behavior in humans, hindering the design of clinical studies. | |
| Chemistry & Production | Complexities in total chemical synthesis. sioc-journal.cnsioc-journal.cn | Difficult and costly large-scale production, which can impede commercial viability. |
| Inconsistent quality and potential contamination of the natural plant source, P. praeruptorum. nih.gov | Variability in the yield and purity of the extracted compound, affecting research reproducibility and manufacturing. | |
| Pharmacology | Incomplete elucidation of molecular mechanisms of action. ontosight.aifrontiersin.org | Understanding the precise targets is crucial for optimizing therapeutic use and predicting potential side effects. |
| Clinical Development | Absence of human clinical trials. scielo.brresearchgate.net | Preclinical findings have not been validated in humans, leaving its efficacy and safety unconfirmed. |
Despite these challenges, the outlook for this compound is optimistic, with several promising avenues for future research. These perspectives focus on overcoming existing barriers and expanding the therapeutic scope of this compound.
The subsequent table outlines the primary future research directions that could propel the development of this compound.
Table 2: Future Research Directions for this compound
| Research Area | Objective | Potential Impact |
|---|---|---|
| Pharmacokinetic Studies | To conduct comprehensive ADME studies and investigate novel drug delivery systems. dntb.gov.uaresearchgate.net | Improved bioavailability and the development of viable formulations for clinical use. |
| Mechanistic Elucidation | To identify specific molecular targets and signaling pathways for its diverse pharmacological effects. ontosight.airesearchgate.netfrontiersin.org | Enables targeted drug development, biomarker identification, and a clearer understanding of its therapeutic potential. |
| Advanced Synthesis | To develop efficient, scalable, and cost-effective synthetic routes for this compound and its analogs. sioc-journal.cn | Facilitates large-scale production for clinical trials and allows for the creation of analog libraries to study structure-activity relationships. |
| Clinical Trials | To design and execute randomized controlled trials to evaluate efficacy in humans. researchgate.netfrontiersin.org | Provides definitive evidence of therapeutic benefit and is a prerequisite for regulatory approval. |
| Novel Applications | To explore new therapeutic uses, such as in anti-aging and chronic pain management. nih.govresearcher.life | Expands the potential market and clinical utility of the compound. |
| Agricultural Technology | To improve cultivation techniques for P. praeruptorum to ensure a consistent and high-quality source. nih.gov | Secures a reliable supply of the natural compound for research and commercialization. |
Further investigation is essential to fully understand and harness the capabilities of this compound. While preclinical data are robust, the transition to clinical application requires a concerted effort to address the challenges of bioavailability and mechanistic uncertainty. dntb.gov.uaresearchgate.net The development of new formulations and in-depth pharmacokinetic profiling are necessary next steps. nih.govresearchgate.net Moreover, continued exploration of its neuroprotective and anti-inflammatory pathways could solidify its potential as a treatment for complex conditions like diabetic encephalopathy and chronic pain. nih.govresearchgate.net The successful synthesis of its analogs could also lead to the discovery of derivatives with improved therapeutic profiles. sioc-journal.cn Ultimately, well-designed clinical trials are the critical final step to confirm whether the promise shown in the laboratory can translate into tangible benefits for patients. researchgate.net
Q & A
Q. How to ensure reproducibility in this compound studies?
- Follow FAIR data principles : Document extraction protocols, solvent ratios, and chromatographic gradients in supplementary materials.
- Use certified reference standards (e.g., CAS 73069-27-9) for calibration.
- Adhere to ICH guidelines for stability testing (e.g., storage at -80°C in anhydrous DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
